({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene
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Overview
Description
({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene: is an organic compound with the molecular formula C11H12Cl2OS. It features a benzene ring substituted with a sulfanyl group linked to a 2-[(2,2-dichlorocyclopropyl)oxy]ethyl chain. This compound is notable for its unique structural elements, including a dichlorocyclopropyl group and an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene typically involves multiple steps:
Formation of the Dichlorocyclopropyl Intermediate: This step involves the reaction of a suitable precursor with chlorine to introduce the dichlorocyclopropyl group.
Ether Formation: The dichlorocyclopropyl intermediate is then reacted with an alcohol to form the ether linkage.
Thioether Formation: Finally, the ether intermediate is reacted with a thiol to introduce the sulfanyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichlorocyclopropyl group or the sulfanyl group, potentially leading to the formation of simpler hydrocarbons or thiols.
Substitution: The benzene ring and the ether linkage can participate in substitution reactions, where hydrogen atoms or functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrocarbons, thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, ({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the dichlorocyclopropyl group and the sulfanyl linkage could impart unique biological activities, making it a candidate for drug development studies.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of ({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The dichlorocyclopropyl group might interact with hydrophobic pockets in proteins, while the sulfanyl group could form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
- ({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}thio)benzene
- ({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)toluene
Uniqueness
({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene is unique due to the combination of its dichlorocyclopropyl group and the sulfanyl linkage. This combination is less common in organic compounds, providing distinct chemical and potentially biological properties.
Properties
CAS No. |
872413-67-7 |
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Molecular Formula |
C11H12Cl2OS |
Molecular Weight |
263.2 g/mol |
IUPAC Name |
2-(2,2-dichlorocyclopropyl)oxyethylsulfanylbenzene |
InChI |
InChI=1S/C11H12Cl2OS/c12-11(13)8-10(11)14-6-7-15-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
BIMRWSSKJNGIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)OCCSC2=CC=CC=C2 |
Origin of Product |
United States |
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